1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core linked to an azetidine ring via a methylene bridge, with a substituted imidazole moiety. Its structural complexity—combining pyrimidine, azetidine, and imidazole rings—implies unique electronic and steric properties compared to simpler analogs.
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-2-12-13(3-1)16-9-17-14(12)19-7-11(8-19)6-18-5-4-15-10-18/h4-5,9-11H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLGXLNWCKPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, nucleophiles, and catalysts to facilitate ring formation and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or azetidine rings .
Scientific Research Applications
1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Azetidine-Imidazole Derivatives
The compound shares structural motifs with Baricitinib (a JAK inhibitor), which contains a pyrrolo[2,3-d]pyrimidine core linked to an azetidine ring and an imidazole derivative. Key differences include:
- Core heterocycle: Baricitinib uses a pyrrolo[2,3-d]pyrimidine (7H-pyrrolo[2,3-d]pyrimidin-4-yl), whereas the target compound employs a cyclopenta[d]pyrimidine.
- Substituents : Baricitinib includes an ethylsulfonyl group and acetonitrile, enhancing solubility and target engagement, while the target compound lacks these polar groups, suggesting lower bioavailability .
Table 1: Structural and Molecular Comparison
Benzo[d]imidazole-Pyrimidine Hybrids
Compounds like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate () share the pyrimidine-imidazole linkage but lack the cyclopenta[d]pyrimidine and azetidine rings. The benzo[d]imidazole moiety in these hybrids enhances aromatic stacking interactions, whereas the azetidine in the target compound may improve conformational flexibility for target binding .
GLP1 Receptor Activators
Patent EP 2024/0021 () describes imidazole derivatives with piperidine and fluorophenyl groups as GLP1 activators. While these compounds share the imidazole scaffold, their substitution patterns (e.g., chloro-fluorophenyl, dioxolane) target metabolic pathways distinct from the kinase or GPCR modulation suggested for the cyclopenta[d]pyrimidine core .
Research Findings and Gaps
- Biological Activity: No direct studies on the target compound exist.
- Computational Predictions : DFT studies on similar compounds () highlight the importance of electron-withdrawing groups (e.g., methoxy, methyl) on pyrimidine rings for stability. The cyclopenta[d]pyrimidine’s electron-rich core may necessitate substituent optimization for drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
